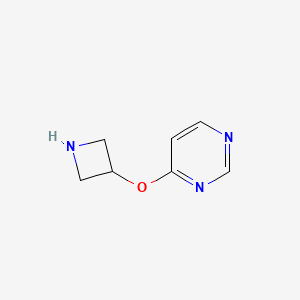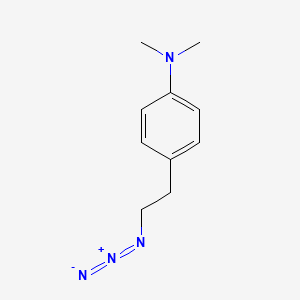
4-(2-Azidoethyl)-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Azidoethyl)-N,N-dimethylaniline is an organic compound that features an azido group (-N3) attached to an ethyl chain, which is further connected to a dimethylaniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Azidoethyl)-N,N-dimethylaniline typically involves the substitution of an amine group with an azide group. One common method is the reaction of 4-(2-bromoethyl)-N,N-dimethylaniline with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures . This reaction proceeds via nucleophilic substitution, where the azide ion replaces the bromine atom.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially explosive nature of azides.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Azidoethyl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Click Reactions: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles.
Reduction: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azide group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
CuAAC Reactions: Copper(I) catalysts, alkyne substrates, and solvents like water or tert-butanol.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide, polar aprotic solvents like DMF.
Major Products
Triazoles: Formed from CuAAC reactions.
Amines: Formed from the reduction of the azide group.
Aplicaciones Científicas De Investigación
4-(2-Azidoethyl)-N,N-dimethylaniline has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles via click chemistry.
Materials Science: Utilized in the preparation of functionalized polymers and materials with specific properties.
Medicinal Chemistry: Explored for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.
Mecanismo De Acción
The mechanism of action of 4-(2-Azidoethyl)-N,N-dimethylaniline largely depends on the specific reactions it undergoes. For instance, in CuAAC reactions, the azide group reacts with an alkyne to form a triazole ring, which can then interact with various biological targets. The azide group itself is relatively inert until it undergoes a reaction, at which point it can form reactive intermediates that interact with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Azidoethyl)benzene-1,2-diol: Similar in structure but with a benzene-1,2-diol moiety instead of a dimethylaniline group.
N-Azidoethyl azoles: Compounds where the azidoethyl group is attached to various azole rings.
Uniqueness
4-(2-Azidoethyl)-N,N-dimethylaniline is unique due to the presence of both an azido group and a dimethylaniline moiety. This combination allows for a wide range of chemical reactions and applications, particularly in the synthesis of complex organic molecules and functional materials.
Propiedades
Número CAS |
823189-11-3 |
|---|---|
Fórmula molecular |
C10H14N4 |
Peso molecular |
190.25 g/mol |
Nombre IUPAC |
4-(2-azidoethyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C10H14N4/c1-14(2)10-5-3-9(4-6-10)7-8-12-13-11/h3-6H,7-8H2,1-2H3 |
Clave InChI |
ZPBXUVRPZHVKFS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)CCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoic acid](/img/structure/B13613387.png)
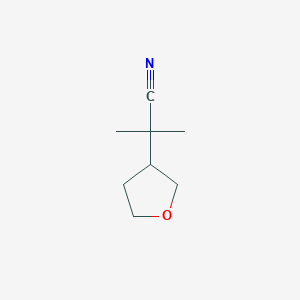
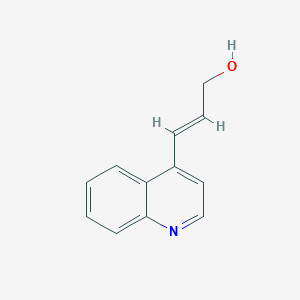
![6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N,N-dimethylpyridine-3-carboxamidetrihydrochloride](/img/structure/B13613406.png)
![4-([1,1'-Biphenyl]-4-yl)butan-2-amine](/img/structure/B13613407.png)
![3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13613419.png)
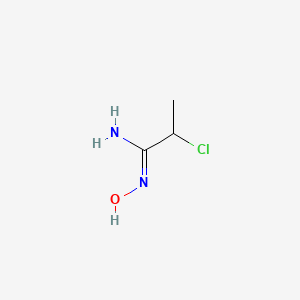

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one](/img/structure/B13613441.png)
![6-(Benzyloxy)-2-oxo-1-azaspiro[3.3]heptane-1-sulfonyl chloride](/img/structure/B13613447.png)


